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2,5-Diethyl-3-methylpyrazine

Flavor Chemistry Sensory Science Aroma Compounds

2,5-Diethyl-3-methylpyrazine (DEMP, CAS 32736-91-7) is an alkyl-substituted pyrazine. It is a volatile heterocyclic compound with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 32736-91-7
Cat. No. B149172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-3-methylpyrazine
CAS32736-91-7
Synonyms2,5-Diethyl-3-methylpyrazine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C(=N1)C)CC
InChIInChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3
InChIKeyRJIREWQSLPRZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymoderately soluble in water;  soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-3-methylpyrazine (CAS 32736-91-7): A Precise Alkylpyrazine for Roasted and Nutty Flavor Formulation


2,5-Diethyl-3-methylpyrazine (DEMP, CAS 32736-91-7) is an alkyl-substituted pyrazine [1]. It is a volatile heterocyclic compound with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol [1]. This compound is recognized for its potent, characteristic odor, officially described as a toasted hazelnut and meaty aroma [2]. It is a naturally occurring component in the aroma profiles of roasted and cooked foods, including coffee, cocoa, and potatoes, and is approved for use as a flavoring agent by global regulatory bodies including FEMA (No. 3915) and JECFA (No. 778) [1][3].

Why 2,5-Diethyl-3-methylpyrazine Cannot Be Interchanged with Other Alkylpyrazines


Generic substitution within the alkylpyrazine class is not scientifically valid due to profound, structure-dependent differences in sensory potency. Research has established that even minor changes in alkyl group position, length, or type can alter the odor detection threshold by several orders of magnitude [1]. For instance, the position of an ethyl group or the substitution of a methyl group for an ethyl group can change the threshold by over 4500-fold [1]. These dramatic shifts in potency render a 'similar' compound functionally different; using an analog with a 1000x higher threshold would require a drastically increased dosage to achieve the same flavor impact, which can lead to off-notes and fails to replicate the precise sensory profile. Consequently, procurement decisions must be driven by direct, quantitative evidence of a compound's specific properties, not by class membership.

Quantitative Evidence for 2,5-Diethyl-3-methylpyrazine in Flavor and Analytical Applications


Odor Impact of 2,5-Diethyl-3-methylpyrazine vs. 2,5-Dimethylpyrazine

Direct head-to-head comparison using Odor Activity Values (OAV) reveals the superior flavor impact of 2,5-Diethyl-3-methylpyrazine. In a study of hemp seed oil, this compound exhibited an OAV of 13.39 [1]. In contrast, a structurally simpler analog, 2,5-dimethylpyrazine, demonstrated a significantly lower OAV of 0.23 in roasted sunflower seeds, indicating a much smaller contribution to the overall aroma despite having a similar roasted/nutty character [2]. This highlights the critical role of the ethyl substitutions in enhancing the perceived aroma impact.

Flavor Chemistry Sensory Science Aroma Compounds

Analytical Discrimination: Chromatographic Resolution of 2,5-Diethyl-3-methylpyrazine

Gas Chromatography (GC) retention data confirms that 2,5-Diethyl-3-methylpyrazine can be analytically resolved from its close structural isomer, 2,3-Diethyl-5-methylpyrazine, under standard GC conditions. This is a critical quality control and research parameter, as co-eluting isomers can lead to misidentification and inaccurate quantification [1][2]. For example, on a non-polar DB-1 column, 2,5-Diethyl-3-methylpyrazine has a Kovats Retention Index (RI) of 1136, while 2,3-Diethyl-5-methylpyrazine has an RI of 1155 [2].

Analytical Chemistry Food Analysis GC-MS

Differential Physicochemical Properties: LogP vs. 2,3-Diethyl-5-methylpyrazine

A direct comparison of the octanol-water partition coefficient (LogP) reveals a quantifiable difference in the lipophilicity between the target compound and its isomer, 2,3-diethyl-5-methylpyrazine. The target compound exhibits a LogP of 2.16 , whereas its isomer, 2,3-diethyl-5-methylpyrazine, has a LogP of 2.32 . This difference in partition behavior impacts solubility and release kinetics in different food matrices.

Formulation Science Physical Chemistry Product Development

Regulatory and Application Distinction: Unique FEMA GRAS Status

2,5-Diethyl-3-methylpyrazine holds a distinct and unique regulatory identifier, FEMA Number 3915 [1][2]. This number is specific to this exact molecular structure and its approved use as a flavoring agent in the United States. While analogs like 2,3-diethyl-5-methylpyrazine are also approved, they have their own distinct FEMA numbers (e.g., 3336) [3]. This is a critical legal and procurement distinction: substitution is not permitted under FEMA GRAS without specific approval and re-formulation.

Regulatory Affairs Food Safety Flavoring Agents

Procurement-Driven Application Scenarios for 2,5-Diethyl-3-methylpyrazine


Precise Formulation of Roasted Nut and Coffee Flavors

For flavor houses developing high-impact roasted nut, coffee, or cocoa profiles, 2,5-Diethyl-3-methylpyrazine is the compound of choice. Its proven high OAV of 13.39 in a roasted oil matrix [1] confirms its potency and efficiency. This allows formulators to achieve a strong, authentic toasted hazelnut and meaty character at lower concentrations than less potent alternatives, minimizing off-flavors and optimizing cost-in-use.

Analytical Standard for Food Quality and Authenticity Testing

In quality control and research laboratories, this compound serves as an essential analytical reference standard. Its well-defined Kovats Retention Index of 1136 on a DB-1 column [2] enables unambiguous identification and quantification in complex food matrices. This is critical for authenticating natural flavors, monitoring Maillard reaction products during food processing, and ensuring batch-to-batch consistency.

Reformulation and Regulatory Compliance Projects

For product developers reformulating a flavor for cost, supply chain, or clean-label reasons, precise ingredient specification is paramount. The unique FEMA number 3915 [3] is a legal and functional anchor. Sourcing this exact compound ensures that the reformulated product remains within its established GRAS status, avoiding the costly and time-consuming process of re-approval that would be necessary if an analog were substituted.

Fundamental Research into Structure-Odor Relationships (SOAR)

Academic and industrial researchers investigating the molecular basis of olfaction will select 2,5-Diethyl-3-methylpyrazine as a key model compound. Its specific substitution pattern provides a crucial data point in understanding how ethyl group position affects sensory perception, a field where differences can be up to 4500-fold [4]. Its distinct properties, such as its LogP of 2.16 , also make it a valuable tool for studying the relationship between a molecule's physicochemical properties and its flavor release in complex systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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